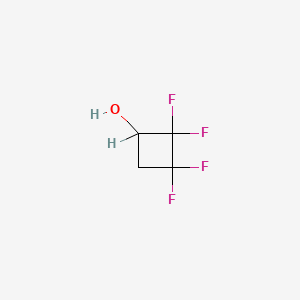

2,2,3,3-Tetrafluorocyclobutanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3-tetrafluorocyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F4O/c5-3(6)1-2(9)4(3,7)8/h2,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNENUTDUAXPVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380214 | |

| Record name | 2,2,3,3-Tetrafluorocyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-32-3 | |

| Record name | 2,2,3,3-Tetrafluorocyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 2,2,3,3-Tetrafluorocyclobutanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and properties of 2,2,3,3-tetrafluorocyclobutanol, a fluorinated alcohol with potential applications in medicinal chemistry and materials science. This document details the primary synthetic pathways, including the preparation of the key intermediate 2,2,3,3-tetrafluorocyclobutanone and its subsequent reduction. A thorough analysis of the compound's physicochemical and spectroscopic properties is presented, supported by experimental data and theoretical principles. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel fluorinated molecules.

Introduction: The Significance of Fluorinated Cyclobutanes

Fluorinated organic molecules have garnered significant attention in drug discovery and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. Among these, fluorinated cyclobutane scaffolds are of particular interest as they provide a rigid, three-dimensional framework that can be strategically functionalized. This compound emerges as a valuable building block, offering a hydroxyl group for further chemical transformations while maintaining a heavily fluorinated core. This guide will delve into the synthetic methodologies to access this compound and elucidate its key chemical and physical properties.

Synthetic Pathways to this compound

The most viable and commonly employed synthetic route to this compound involves a two-step process:

-

Synthesis of the Precursor: Preparation of 2,2,3,3-tetrafluorocyclobutanone.

-

Reduction to the Alcohol: Conversion of the ketone to the corresponding alcohol.

This section will provide a detailed examination of each step, including the underlying chemical principles and experimental considerations.

Synthesis of 2,2,3,3-Tetrafluorocyclobutanone: A [2+2] Cycloaddition Approach

The formation of the four-membered ring of 2,2,3,3-tetrafluorocyclobutanone is typically achieved through a [2+2] cycloaddition reaction. This powerful transformation involves the concerted or stepwise union of two unsaturated molecules to form a cyclobutane ring. In this specific synthesis, the key reactants are tetrafluoroethylene (TFE) and a ketene or a ketene equivalent.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Tetrafluoroethylene (TFE): TFE is an electron-deficient alkene due to the strong electron-withdrawing nature of the fluorine atoms. This electronic property makes it an excellent substrate for cycloaddition reactions with electron-rich partners.

-

Ketene: Ketene is a highly reactive species that readily participates in [2+2] cycloadditions. However, its high reactivity and tendency to dimerize can make it challenging to handle in a laboratory setting. Therefore, in situ generation or the use of more stable ketene equivalents is often preferred.

Reduction of 2,2,3,3-Tetrafluorocyclobutanone to this compound

The reduction of the carbonyl group in 2,2,3,3-tetrafluorocyclobutanone to a hydroxyl group is a standard transformation in organic synthesis. The choice of reducing agent is critical to ensure high yield and selectivity.

Common Reducing Agents:

-

Sodium Borohydride (NaBH₄): A mild and selective reducing agent, suitable for the reduction of aldehydes and ketones.[1][2] It is generally safe to handle and reactions can be performed in protic solvents like ethanol or methanol.

-

Lithium Aluminum Hydride (LiAlH₄): A much stronger and less selective reducing agent.[3][4][5][6] It will reduce a wider range of functional groups, including esters and carboxylic acids. Due to its high reactivity with protic solvents, reactions must be carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).

For the selective reduction of a ketone to an alcohol without affecting other potential functional groups, sodium borohydride is the preferred reagent due to its milder nature and ease of handling.[1]

Reaction Scheme:

Experimental Protocol: A Self-Validating System

The following is a generalized, yet detailed, experimental protocol for the reduction of 2,2,3,3-tetrafluorocyclobutanone using sodium borohydride. This protocol is designed to be self-validating through careful monitoring and characterization at each stage.

Materials:

-

2,2,3,3-Tetrafluorocyclobutanone

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

Reaction Setup: A round-bottom flask is charged with 2,2,3,3-tetrafluorocyclobutanone and dissolved in anhydrous methanol. The flask is equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Addition of Reducing Agent: Sodium borohydride is added portion-wise to the stirred solution. The addition should be slow to control the exothermic reaction and any potential gas evolution.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the ketone spot and the appearance of a new, more polar alcohol spot indicates the completion of the reaction.

-

Quenching the Reaction: Once the reaction is complete, the excess sodium borohydride is quenched by the slow, careful addition of deionized water at 0 °C. This is followed by the addition of 1 M hydrochloric acid to neutralize the mixture.

-

Extraction: The product is extracted from the aqueous layer using diethyl ether. The organic layers are combined.

-

Washing and Drying: The combined organic extracts are washed with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. The organic layer is then dried over anhydrous magnesium sulfate.

-

Solvent Removal and Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or column chromatography.

Workflow Diagram:

Caption: Workflow for the reduction of 2,2,3,3-tetrafluorocyclobutanone.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in further synthetic endeavors and for predicting its behavior in biological systems.

Physical Properties

| Property | Value | Source |

| CAS Number | 374-32-3 | [7] |

| Molecular Formula | C₄H₄F₄O | [7] |

| Molecular Weight | 144.07 g/mol | [7] |

| Appearance | Colorless liquid | N/A |

| Boiling Point | 155-157 °C | [8] |

| Density | 1.414 g/cm³ | [8] |

| Refractive Index | 1.368 | [8] |

| Water Solubility | Not miscible or difficult to mix | [9] |

Spectroscopic Data and Interpretation

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Logical Relationship of Spectroscopic Data:

Caption: Interrelation of spectroscopic techniques for structural elucidation.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methine proton adjacent to the hydroxyl group and the methylene protons of the cyclobutane ring. The methine proton (CH-OH) will likely appear as a multiplet due to coupling with the adjacent methylene protons and potentially the hydroxyl proton (if not exchanging rapidly). The methylene protons (CH₂) will also appear as a multiplet due to geminal and vicinal coupling. The hydroxyl proton signal can be broad and its chemical shift is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. We expect to see three distinct signals: one for the carbon bearing the hydroxyl group (CH-OH), one for the methylene carbon (CH₂), and one for the two equivalent difluoromethylene carbons (CF₂). The CF₂ carbons will exhibit a large one-bond coupling with the fluorine atoms, resulting in a triplet in the proton-decoupled spectrum.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. In this compound, the four fluorine atoms are chemically equivalent in two sets of two. Therefore, we expect to see a complex multiplet pattern due to geminal and vicinal F-F and H-F couplings.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H stretch: Absorptions in the region of 2850-3000 cm⁻¹ corresponding to the C-H bonds of the cyclobutane ring.

-

C-F stretch: Strong absorption bands in the fingerprint region, typically between 1000-1400 cm⁻¹, which are characteristic of carbon-fluorine bonds.

-

C-O stretch: An absorption band in the region of 1050-1150 cm⁻¹ for the carbon-oxygen single bond.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) at m/z = 144 should be observable. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. For fluorinated compounds, the loss of HF (M-20) or fluorine radicals is also possible. The fragmentation pattern will be influenced by the stability of the resulting carbocations.

Reactivity and Potential Applications

This compound is a versatile building block for the synthesis of more complex fluorinated molecules. The hydroxyl group can undergo a variety of chemical transformations, including:

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Conversion to ethers through reactions like the Williamson ether synthesis.

-

Oxidation: Oxidation to the corresponding ketone, 2,2,3,3-tetrafluorocyclobutanone.

-

Nucleophilic Substitution: Conversion of the hydroxyl group to a better leaving group (e.g., tosylate) followed by substitution with various nucleophiles.

The presence of the fluorinated cyclobutane ring can impart unique properties to molecules derived from this alcohol, making it a valuable tool for medicinal chemists and materials scientists in the development of new pharmaceuticals, agrochemicals, and advanced materials.

Conclusion

This technical guide has provided a detailed overview of the synthesis, properties, and potential applications of this compound. The primary synthetic route via the reduction of 2,2,3,3-tetrafluorocyclobutanone has been outlined, with a focus on the use of sodium borohydride as a mild and effective reducing agent. The physicochemical and spectroscopic properties have been discussed to aid in the identification and characterization of this compound. As a versatile fluorinated building block, this compound holds significant promise for the development of novel molecules with tailored properties for a range of scientific applications.

References

-

2,2,3,3-tetrafluorocyclobutan-1-ol | CAS#:374-32-3 | Chemsrc. (n.d.). Retrieved January 17, 2026, from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

-

Wiley-VCH 2008 - Supporting Information. (n.d.). Retrieved January 17, 2026, from [Link]

-

Supporting Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

-

2: Reduction of Organic Compounds (Experiment) - Chemistry LibreTexts. (2021, August 16). Retrieved January 17, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 17, 2026, from [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved January 17, 2026, from [Link]

-

Tetrafluoroethylene - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism - AdiChemistry. (n.d.). Retrieved January 17, 2026, from [Link]

-

A Convenient Method for the Reduction of Organic Compounds with a Titanium(IV) Chloride/Sodium Borohydride Reagent. (n.d.). Retrieved January 17, 2026, from [Link]

-

Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. - BYJU'S. (n.d.). Retrieved January 17, 2026, from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

2,2,3,3-Tetrafluoro-1-propanol - the NIST WebBook. (n.d.). Retrieved January 17, 2026, from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 17, 2026, from [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

NaBH4 Reduction of Ketone to Alcohol 39 NaBH. (n.d.). Retrieved January 17, 2026, from [Link]

-

Journal of Fluorine Chemistry - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 17, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 17, 2026, from [Link]

-

19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. (2020, July 1). Retrieved January 17, 2026, from [Link]

-

Fluorine NMR. (n.d.). Retrieved January 17, 2026, from [Link]

-

selectivity using sodium borohydride - University of Calgary. (n.d.). Retrieved January 17, 2026, from [Link]

-

Reduction with Lithium Aluminium Hydride (LAH) : r/chemistry - Reddit. (2024, September 25). Retrieved January 17, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 17, 2026, from [Link]

-

3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Collaborative Purification of Tert-Butanol and N 2 O over Fe/Co-Zeolite Catalysts - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

-

predicting likely fragments in a mass spectrum - YouTube. (2023, February 3). Retrieved January 17, 2026, from [Link]

-

Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

NMR spectral analysis of strongly second‐order 6‐, 8‐, 9 - SciSpace. (n.d.). Retrieved January 17, 2026, from [Link]

- US6815568B2 - Process for purifying octafluorocyclobutane, process for preparing the same, and use thereof - Google Patents. (n.d.).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. adichemistry.com [adichemistry.com]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scbt.com [scbt.com]

- 8. rsc.org [rsc.org]

- 9. whitman.edu [whitman.edu]

physicochemical characteristics of 2,2,3,3-Tetrafluorocyclobutanol

An In-depth Technical Guide to the Physicochemical Characteristics of 2,2,3,3-Tetrafluorocyclobutanol

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—profoundly influence a molecule's metabolic stability, lipophilicity, and acidity. Among the diverse array of fluorinated building blocks, small, conformationally restricted rings like cyclobutanes have garnered significant attention.[1][2]

This guide provides a comprehensive technical overview of this compound (CAS No. 374-32-3), a key representative of this structural class. We will delve into its core physicochemical properties, the experimental methodologies used to determine them, and the underlying principles that make this molecule a valuable tool for researchers, scientists, and drug development professionals. The rigid, tetrafluorinated cyclobutane core offers a unique combination of a constrained three-dimensional structure and potent electronic modification, providing a powerful lever for fine-tuning the properties of lead compounds.[3]

Core Physicochemical & Spectroscopic Profile

The introduction of four fluorine atoms onto the cyclobutane ring dramatically alters the properties of the parent cyclobutanol. The strong electron-withdrawing effect of the geminal difluoro groups is a dominant factor, influencing everything from boiling point to the acidity of the hydroxyl proton.

Quantitative Physicochemical Data

The essential physical and chemical properties of this compound are summarized below. These values are critical for predicting solubility, reactivity, and behavior in biological systems.

| Property | Value | Source(s) |

| CAS Number | 374-32-3 | [4][5][][7][8] |

| Molecular Formula | C₄H₄F₄O | [4][5][][7] |

| Molecular Weight | 144.07 g/mol | [4][5][9] |

| Appearance | Clear, colorless to pale yellow liquid | [7][9] |

| Boiling Point | 101.4°C at 760 mmHg; 155-157°C | [4][9][10] |

| Density | 1.49 g/cm³; 1.414 g/cm³ | [4][9][10] |

| Refractive Index (@ 20°C) | 1.346 - 1.352 | [4][7][9] |

| Flash Point | 15.1°C; 155-157°C | [4][9][10] |

| Vapor Pressure (@ 25°C) | 19.8 mmHg | [4][11] |

| pKa (Predicted) | 10.85 ± 0.60 | [9] |

| LogP (Predicted) | 1.02 | [10] |

| Water Solubility | Not miscible or difficult to mix in water | [8][9] |

Note: Discrepancies in reported values (e.g., Boiling Point, Flash Point) may arise from different experimental conditions or data sources.

Spectroscopic Signatures

While a dedicated, peer-reviewed spectrum for this specific molecule is not publicly available, its structure allows for the confident prediction of its key spectroscopic features.

-

¹H NMR: The proton spectrum is expected to be relatively simple. The proton on the hydroxyl-bearing carbon (CH-OH) would likely appear as a multiplet due to coupling with the adjacent CH₂ protons. The CH₂ protons would also appear as a multiplet, coupled to the CH-OH proton. The hydroxyl proton (-OH) would be a broad singlet, and its chemical shift would be concentration and solvent-dependent.

-

¹³C NMR: The spectrum would show three distinct carbon signals: one for the CH-OH carbon, one for the CH₂ carbon, and one for the two equivalent CF₂ carbons. The signals for the carbons bonded to fluorine would exhibit characteristic C-F coupling.

-

¹⁹F NMR: This is a key technique for fluorinated compounds. A single signal would be expected for the four equivalent fluorine atoms. The chemical shift of this signal provides confirmation of the chemical environment of the fluorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Strong C-F stretching bands would be prominent in the fingerprint region, typically between 1000-1400 cm⁻¹.

Experimental Determination of Critical Drug-like Properties

For drug development professionals, two of the most critical parameters are the acid dissociation constant (pKa) and the partition coefficient (LogP). These values govern a molecule's charge state and lipophilicity, respectively, which are fundamental drivers of its absorption, distribution, metabolism, and excretion (ADME) profile.

Determining Acidity: The pKa

The pKa is the pH at which a molecule is 50% ionized. For an alcohol, it measures the propensity to deprotonate and form an alkoxide. The electron-withdrawing fluorine atoms in this compound are expected to significantly lower its pKa compared to non-fluorinated cyclobutanol, making it a stronger acid. Fluorination has been shown to decrease pKa values by up to three units in similar scaffolds.[12]

Caption: Workflow for the "shake-flask" LogP determination method.

This is the "gold standard" method for its direct measurement of the partition coefficient. [13]

-

Solvent Preparation: Pre-saturate n-octanol with water and, separately, water with n-octanol by mixing them vigorously and allowing the layers to separate. This ensures the thermodynamic activity of each solvent is not altered during the experiment.

-

Sample Preparation: Accurately prepare a stock solution of this compound in the pre-saturated aqueous phase.

-

Partitioning: In a separation funnel or vial, combine a known volume of the sample solution with a known volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached. [14]5. Phase Separation: Centrifuge the mixture to ensure complete separation of the two immiscible layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical technique (e.g., HPLC-UV, LC-MS, or ¹⁹F NMR for fluorinated compounds). [15]7. Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. The LogP is the base-10 logarithm of this value. [16] Causality: The shake-flask method directly measures the thermodynamic equilibrium of the compound distributed between two bulk phases. This provides an unambiguous value for the partition coefficient, which is why it remains the benchmark against which other, faster methods like RP-HPLC are calibrated. [13]For fluorinated molecules like this compound, using ¹⁹F NMR for quantification can be particularly advantageous as it is highly sensitive and specific, avoiding interference from non-fluorinated impurities. [15]

Conclusion

This compound is more than a simple fluorinated alcohol; it is a precisely engineered building block for advanced chemical synthesis. Its physicochemical profile—characterized by increased acidity and moderate lipophilicity—is a direct consequence of the heavy fluorination on a rigid cyclobutane scaffold. Understanding these properties and the robust experimental methods used to quantify them is essential for leveraging this molecule's full potential. For scientists in drug discovery, the ability to rationally introduce such motifs allows for the targeted modulation of a candidate's ADME properties, ultimately accelerating the journey from a promising lead to a viable therapeutic agent.

References

- Berg, N., & et al. (n.d.). Development of Methods for the Determination of pKa Values - PMC - NIH.

- ChemNet. (n.d.). This compound CAS 374-32-3.

- Zweerink, G. L., & et al. (2012, August 28). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education.

- Grygorenko, O. O., & et al. (n.d.). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery.

- University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa.

- Chemsrc. (2025, September 10). 2,2,3,3-tetrafluorocyclobutan-1-ol | CAS#:374-32-3.

- ChemicalBook. (n.d.). This compound Product Description.

- Sangster, J. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Li, Y., & et al. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Enamine. (n.d.). LogD/LogP Background.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Grygorenko, O. O. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Organic and Biomolecular Chemistry.

- ChemNet. (n.d.). This compound CAS 374-32-3.

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.

- Oreate AI Blog. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.

- Santa Cruz Biotechnology. (n.d.). This compound.

- ResearchGate. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF.

- BOC Sciences. (n.d.). CAS 374-32-3 this compound.

- Thermo Fisher Scientific. (n.d.). This compound, 95%.

- Fisher Scientific. (n.d.). This compound, 95%.

Sources

- 1. Fluorinated Cycloalkyl Building Blocks for Drug Discovery [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]

- 4. 374-32-3 this compound this compound - CAS Database [chemnet.com]

- 5. scbt.com [scbt.com]

- 7. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. 374-32-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 2,2,3,3-tetrafluorocyclobutan-1-ol | CAS#:374-32-3 | Chemsrc [chemsrc.com]

- 11. This compound | 374-32-3 [chemnet.com]

- 12. researchgate.net [researchgate.net]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. enamine.net [enamine.net]

- 15. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 16. acdlabs.com [acdlabs.com]

Spectroscopic Characterization of 2,2,3,3-Tetrafluorocyclobutanol: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2,2,3,3-Tetrafluorocyclobutanol (CAS No. 374-32-3).[1] As a fluorinated cyclobutane derivative, this compound presents unique features in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed predicted spectroscopic data, methodologies for its acquisition, and a thorough interpretation of the spectral features. The insights provided herein are grounded in established spectroscopic principles and data from analogous fluorinated compounds, ensuring a robust and scientifically sound guide for the characterization of this molecule.

Introduction: The Significance of Fluorinated Cycloalcohols

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. In the realm of medicinal chemistry and materials science, fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity to biological targets, and unique electronic characteristics. This compound, with its strained four-membered ring and heavy fluorination adjacent to a hydroxyl group, is a molecule of significant interest. Its structural rigidity and the strong inductive effect of the fluorine atoms create a distinct electronic environment, making a detailed spectroscopic analysis essential for its unambiguous identification and for predicting its reactivity and interactions.

This guide provides a detailed examination of the predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data for this compound. The subsequent sections will dissect each spectroscopic technique, presenting the expected data in a clear, tabular format, outlining the experimental protocols for data acquisition, and offering a comprehensive interpretation of the spectral data.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates its spectroscopic behavior. The molecule consists of a cyclobutane ring with two pairs of geminal fluorine atoms at the C2 and C3 positions, and a hydroxyl group at the C1 position.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the proton of the hydroxyl group, the proton on the carbon bearing the hydroxyl group (C1-H), and the two protons on the C4 carbon.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.5 - 5.0 | Multiplet | 1H | CH-OH (H-1) | The proton at C1 is deshielded by the adjacent electronegative oxygen atom and the cumulative inductive effect of the four fluorine atoms. It will likely be split by the adjacent CH₂ protons and potentially by the fluorine atoms. |

| ~ 2.5 - 3.0 | Multiplet | 2H | CH₂ (H-4) | These protons are on a carbon adjacent to the fluorinated carbons, leading to a downfield shift compared to a non-fluorinated cyclobutane. They will be split by the H-1 proton and will also exhibit coupling to the fluorine atoms. |

| Variable (Broad) | Singlet | 1H | OH | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect the chemical shift of the hydroxyl proton.[2]

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the different carbon environments in the molecule. Due to the fluorine substitution, significant downfield shifts and C-F coupling are expected.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |

| ~ 120 - 130 | Triplet of Triplets | CF₂ (C2 & C3) | The carbons directly bonded to two fluorine atoms will be significantly deshielded and will appear as complex multiplets due to one-bond and two-bond C-F coupling. |

| ~ 65 - 75 | Multiplet | CH-OH (C1) | The carbon bearing the hydroxyl group will be deshielded by the oxygen and will show coupling to the adjacent fluorine atoms. |

| ~ 30 - 40 | Multiplet | CH₂ (C4) | This carbon is less deshielded than the others but will still exhibit coupling to the neighboring fluorine atoms. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: Use a broadband probe on a high-field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, leaving only C-F coupling. A larger number of scans is necessary due to the low natural abundance of ¹³C.

-

Referencing: Chemical shifts are referenced to the deuterated solvent signal.[2]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.

| Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity | Assignment | Rationale |

| ~ -120 to -140 | Multiplet | CF₂ | The two CF₂ groups are chemically equivalent due to symmetry, but the individual fluorine atoms within each CF₂ group may be diastereotopic, leading to a complex multiplet. The chemical shift is in the typical range for aliphatic geminal difluorides.[3] |

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Sample preparation is similar to ¹H NMR.

-

Instrument Setup: A multinuclear probe tuned to the ¹⁹F frequency is required.

-

Data Acquisition: Acquire a standard one-dimensional ¹⁹F NMR spectrum. Proton decoupling can be employed to simplify the spectrum.

-

Referencing: An external or internal standard, such as CFCl₃ (trichlorofluoromethane) or hexafluorobenzene, is used for referencing.[4]

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch | Hydroxyl group, broadened due to hydrogen bonding. |

| 3000 - 2850 | Medium | C-H stretch | Aliphatic C-H bonds in the cyclobutane ring. |

| 1300 - 1000 | Strong | C-F stretch | The highly polar C-F bonds will give rise to strong absorptions in this region. |

| 1100 - 1000 | Strong | C-O stretch | Carbon-oxygen single bond stretch of the alcohol. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample directly on the ATR crystal.

-

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum of the empty salt plates or ATR crystal is first recorded. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background.

-

Data Presentation: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₄H₄F₄O = 144.07 g/mol ).[1][5] The intensity of the molecular ion peak for alcohols can sometimes be weak or absent due to facile fragmentation.[2]

-

Key Fragmentation Pathways:

-

Loss of H₂O (M-18): A common fragmentation for alcohols is the loss of a water molecule, which would result in a peak at m/z 126.[2]

-

α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen-bearing carbon is a characteristic fragmentation pathway for alcohols.[2] This could lead to the loss of a CH₂CHF₂ radical, resulting in a fragment ion.

-

Loss of HF (M-20): Elimination of hydrogen fluoride is a common fragmentation pathway for fluorinated compounds. This would lead to a peak at m/z 124.

-

Fragments containing fluorine: Peaks corresponding to fragments such as CF₂H⁺ (m/z 51) and C₂F₄⁺ (m/z 100) may also be observed.

-

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for small molecules. Chemical Ionization (CI) can be used as a softer ionization technique to enhance the molecular ion peak.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

References

-

ResearchGate. Comparison of ¹³C NMR data for (I) and (II), indicating the cyclobutane ring formation. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

-

ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]

-

Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

-

PubMed. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. [Link]

-

NIST WebBook. 2,2,3,3-Tetrafluoro-1-propanol. [Link]

-

NIH. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

CAS number 374-32-3 properties and suppliers

An In-Depth Technical Guide to 2,4-Difluorobenzylamine: A Key Intermediate in Modern Drug Development

A Note on CAS Number Identification: This guide focuses on the chemical compound 2,4-Difluorobenzylamine (CAS Number: 72235-52-0). Initial inquiries for CAS Number 374-32-3, which corresponds to 2,2,3,3-Tetrafluorocyclobutanol, yielded substantial and relevant data for 2,4-Difluorobenzylamine, a compound of significant interest to researchers and drug development professionals. It is presumed that the interest lies in this latter compound, and this guide has been structured accordingly to provide comprehensive technical information.

Introduction

2,4-Difluorobenzylamine is a fluorinated organic compound that has emerged as a critical building block in medicinal chemistry and organic synthesis.[1] Its structure, which features a benzylamine core with two fluorine atoms at the 2 and 4 positions of the benzene ring, confers unique properties that are highly sought after in the development of novel therapeutics.[1][2] The strategic incorporation of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2][3] This has led to the widespread use of 2,4-Difluorobenzylamine as a key intermediate in the synthesis of various pharmaceuticals, most notably the antiretroviral drug Dolutegravir, as well as in the agrochemical industry.[1][2][4][5][6]

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, applications in drug development, and safety considerations for 2,4-Difluorobenzylamine, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,4-Difluorobenzylamine is fundamental for its effective use in synthesis and drug design. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Source(s) |

| IUPAC Name | (2,4-difluorophenyl)methanamine | [2] |

| CAS Number | 72235-52-0 | [2][3][4][7][8][9][10][11][12][13] |

| Molecular Formula | C₇H₇F₂N | [1][2][3][9][13][14] |

| Molecular Weight | 143.13 g/mol | [1][2][9][15][14] |

| Appearance | Colorless to light yellow clear liquid or crystalline solid | [1][2][3][8][11] |

| Melting Point | 19-21 °C | [1][2][4] |

| Boiling Point | 177.8 °C at 760 mmHg; 82-84 °C at 15 mmHg; 57 °C at 8 mmHg | [1][3][13] |

| Density | 1.204 - 1.22 g/mL at 25 °C | [1][3][4][7][13] |

| Refractive Index (n20/D) | 1.49 - 1.503 | [1][2][3][4][7][13] |

| pKa (Predicted) | 8.58 ± 0.10 | [1][7] |

| LogP | 1.23 - 2.12 | [1] |

| Flash Point | 68 °C / 154.4 °F (closed cup) | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane); insoluble in water | [2][4] |

Synthesis of 2,4-Difluorobenzylamine: Methodologies and Protocols

Several synthetic routes have been established for the preparation of 2,4-Difluorobenzylamine. The choice of a particular method often depends on the availability of starting materials, scalability, and safety considerations. Below are two common synthetic pathways.

Method 1: Synthesis from m-Difluorobenzene

This industrial-scale synthesis involves the formation of a benzyl halide intermediate followed by amination.[1][5][6] This approach is favored for its use of readily available starting materials.

Experimental Protocol:

-

Formation of 2,4-Difluoro Benzyl Halide:

-

In a 500 mL four-necked flask, charge 250 mL of acetonitrile, 35 g (1.17 mol) of paraformaldehyde, and 45 g (0.39 mol) of m-difluorobenzene.

-

Under continuous stirring, slowly add 200 mL (2.4 mol) of 33% concentrated hydrochloric acid.

-

Add 21 g (0.16 mol) of zinc chloride to the mixture.

-

Gradually heat the mixture to reflux and maintain the reaction for 8 hours, or until the solid dissolves completely.

-

Monitor the reaction's completion using High-Performance Liquid Chromatography (HPLC).[2][5]

-

-

Amination:

Caption: Synthesis of 2,4-Difluorobenzylamine from m-Difluorobenzene.

Method 2: Synthesis from 2,4-Difluorobenzoic Acid

An alternative route utilizes the more readily available 2,4-difluorobenzoic acid as the starting material.[16] This multi-step process involves acylation and subsequent reduction.

Experimental Protocol:

-

Acylation to 2,4-Difluorobenzamide:

-

Dissolve 6.0 g (0.04 mol) of 2,4-difluorobenzoic acid in 40 mL of 1,4-dioxane in a reaction flask.

-

Heat the mixture to reflux with stirring.

-

Introduce ammonia gas (generated from the reaction of 10.8 g of ammonium chloride and 8.0 g of sodium hydroxide) into the refluxing solution.

-

Continue the reaction for 4 hours.

-

After cooling, collect the solid product by suction filtration and dry to obtain 2,4-difluorobenzamide.[2][16]

-

-

Reduction to 2,4-Difluorobenzylamine:

-

In a separate reaction vessel, combine 4.0 g (0.028 mol) of 2,4-difluorobenzamide and 1.4 g (0.038 mol) of sodium borohydride in 40 mL of 1,4-dioxane.

-

Stir and heat to dissolve the solids.

-

Add a mixture of 20 mL of acetic acid and 20 mL of 1,4-dioxane.

-

Heat the mixture to reflux for 5 hours.

-

Cool to room temperature and filter.

-

Distill the filtrate to obtain the final product, 2,4-Difluorobenzylamine.[2]

-

Applications in Drug Development

The unique electronic properties conferred by the fluorine substituents make 2,4-Difluorobenzylamine a valuable synthon in the development of pharmaceuticals.[3] Its primary and most well-documented application is in the synthesis of the HIV integrase inhibitor, Dolutegravir.[1][2][5][6]

Role in the Synthesis of Dolutegravir

Dolutegravir is a cornerstone of modern antiretroviral therapy. The synthesis of this complex molecule involves the coupling of a tricyclic carboxylic acid intermediate with 2,4-Difluorobenzylamine to form a critical amide bond.[2] The difluorobenzyl moiety introduced by this reaction is essential for the drug's therapeutic activity, contributing to its binding affinity and overall efficacy.

Caption: Role of 2,4-Difluorobenzylamine in Dolutegravir Synthesis.

Beyond its use in manufacturing Dolutegravir, 2,4-Difluorobenzylamine serves as an intermediate in the synthesis of other bioactive molecules, including anti-allergic drugs and analgesics.[4][16] It is also employed in the development of fluorinated analogs of existing drugs, such as antihistamines, antidepressants, and antipsychotics, to improve their pharmacological profiles.[4]

Safety and Handling

Due to its chemical nature, proper handling of 2,4-Difluorobenzylamine is crucial. It is classified as a hazardous substance.[4]

-

Hazards: Causes severe skin burns and eye damage.[11] It is a combustible liquid and may be harmful if inhaled or ingested.[1][4]

-

Handling: Handle with care to prevent skin and eye contact, inhalation, and ingestion. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4][11]

-

Storage: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[4][8] It should be kept under an inert gas (nitrogen or argon) at 2-8°C in a tightly sealed container.[1][7] Store separately from incompatible materials such as strong acids and oxidizing agents.[4][8]

Suppliers

2,4-Difluorobenzylamine is available from a variety of chemical suppliers that cater to the research and industrial sectors. Some of these suppliers include:

-

Angeel Oak Speciality Chemtech[4]

-

Baoji Guokang Healthchem Co., Ltd.[7]

-

Ganesh Chem Techpvt Ltd.[12]

-

Guangzhou Sunton Biotechnology Co., Ltd.[7]

-

Hangzhou Leap Chem Co., Ltd.[8]

-

Meryer (Shanghai) Chemical Technology Co., Ltd.[7]

-

ProcessPointChemicals[10]

-

Santa Cruz Biotechnology[15]

-

Shanghai Harvest Chemical Industrial Co., Ltd.[7]

-

Shouguang Jiasheng Chemical Co., Ltd.[7]

-

Taizhou Chuangyuan Industrial Technology Co. Ltd.[7]

-

Tokyo Chemical Industry (TCI)[11]

References

- Physicochemical properties of 2,4-Difluorobenzylamine. Benchchem.

- How to Synthesize 2,4-Difluorobenzylamine? - FAQ. Guidechem.

- An In-depth Technical Guide to 2,4-Difluorobenzylamine: Structure, Properties, and Synthetic Applic

- 2,4-DIFLUOROBENZYLAMINE. ANGEEL OAK SPECIALITY CHEMTECH.

- 2,4-Difluorobenzylamine | 72235-52-0. ChemicalBook.

- 2,4-Difluorobenzylamine. Chem-Impex.

- 2,4-Difluorobenzylamine丨CAS 72235-52-0. LEAPChem.

- The synthetic method of 2,4-difluorobenzylamine.

- The synthetic method of 2,4 difluoro benzene methanamines.

- 2,4-Difluorobenzylamine synthesis. ChemicalBook.

- 2,4-Difluorobenzylamine Supplier & Distributor of CAS# 72235-52-0. ProcessPointChemicals.

- 2,4-Difluorobenzylamine | 72235-52-0. Tokyo Chemical Industry (India) Pvt. Ltd.

- 2,4 Difluorobenzylamine (Cas No: 72235-52-0). IndiaMART.

- 2,4-Difluorobenzylamine. Chem-Impex.

- 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244. PubChem.

- 2,4-Difluorobenzylamine | CAS 72235-52-0. Santa Cruz Biotechnology.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. aosc.in [aosc.in]

- 5. The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]

- 7. 2,4-Difluorobenzylamine | 72235-52-0 [chemicalbook.com]

- 8. leapchem.com [leapchem.com]

- 9. 2,4-Difluorobenzylamine synthesis - chemicalbook [chemicalbook.com]

- 10. 2,4-Difluorobenzylamine Supplier & Distributor of CAS# 72235-52-0 [processpointchem.com]

- 11. 2,4-Difluorobenzylamine | 72235-52-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. indiamart.com [indiamart.com]

- 13. chemimpex.com [chemimpex.com]

- 14. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

- 16. Page loading... [guidechem.com]

molecular structure and conformation of 2,2,3,3-Tetrafluorocyclobutanol

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,2,3,3-Tetrafluorocyclobutanol

Abstract

The introduction of fluorine into cyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science, imparting profound changes to molecular properties such as metabolic stability, lipophilicity, and binding affinity. The this compound motif presents a particularly interesting case, combining the rigid, puckered cyclobutane ring with the strong stereoelectronic effects of four geminal and vicinal fluorine atoms adjacent to a hydroxyl functional group. This guide provides a comprehensive framework for the detailed investigation of its three-dimensional structure and conformational landscape. While specific, dedicated experimental studies on this compound are not prevalent in publicly accessible literature, this document outlines the authoritative, field-proven methodologies required for such a characterization. By synthesizing principles from studies on analogous fluorinated cyclobutanes, we present the expected conformational behavior and provide expert protocols for its elucidation using a synergistic combination of gas-phase electron diffraction (GED), microwave spectroscopy, and quantum chemical calculations.

Introduction: The Significance of Fluorinated Cyclobutanes

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a weak hydrogen bond acceptor and a powerful dipole—make it a "super-substituent" in drug design.[1] When incorporated into a cyclobutane ring, these effects are magnified. The cyclobutane scaffold is not planar; it exists in a dynamic equilibrium of puckered conformations to relieve ring strain.[2][3] The substitution pattern, particularly with bulky and highly electronegative fluorine atoms, dictates the degree of puckering and the energetic preference for different conformers.

Understanding the precise geometry and conformational energetics of this compound is critical for:

-

Rational Drug Design: The molecule's three-dimensional shape and electrostatic potential surface govern its interaction with protein binding pockets.

-

Materials Science: The predictable orientation of C-F dipoles can be exploited for the design of liquid crystals and polymers with specific dielectric properties.

-

Synthetic Chemistry: Knowledge of the dominant conformers informs the stereochemical outcome of subsequent reactions.

This guide details the integrated experimental and computational workflow necessary to fully characterize the structure of this molecule, providing a blueprint for the analysis of other novel fluorinated building blocks.

Expected Conformational Landscape

Based on extensive studies of related cyclobutane derivatives, we can predict the primary conformational questions for this compound.[2][4] The core issue is the interplay between the ring puckering and the orientation of the hydroxyl substituent.

Two principal ring conformers are expected, distinguished by the position of the hydroxyl group:

-

Axial-OH Conformer: The hydroxyl group is oriented perpendicular to the approximate plane of the carbon ring.

-

Equatorial-OH Conformer: The hydroxyl group is oriented in the approximate plane of the carbon ring.

The bulky CF₂ groups are expected to significantly influence the ring's puckering angle (dihedral angle C1-C2-C3-C4). Furthermore, within each of these ring conformations, rotation around the C-O bond will lead to different rotamers of the hydroxyl hydrogen, which can be stabilized by intramolecular hydrogen bonding with adjacent fluorine atoms. The primary goal of a detailed investigation is to determine the geometric parameters of each stable conformer and their relative populations at a given temperature.

Caption: Predicted conformational equilibria in this compound.

Core Methodologies for Structural Elucidation

A definitive analysis of this compound's structure requires a multi-pronged approach. No single technique can resolve all structural ambiguities. The synergy between gas-phase experimental methods and high-level computational chemistry is the gold standard in modern structural analysis.[5][6]

Gas Electron Diffraction (GED)

Expertise & Experience: GED is the premier technique for determining the overall geometry of molecules in the gas phase, free from intermolecular forces that dominate in crystals or solutions.[4] It provides a radially-averaged distribution of interatomic distances. For a molecule like this compound, GED is exceptionally powerful for precisely measuring the C-C and C-F bond lengths and the crucial ring puckering angle. However, due to the random orientation of molecules in the gas beam, GED data represents a thermal average of all conformers present. It often struggles to differentiate between atoms with similar scattering factors (like C, O) or locate low-mass atoms (H) with high precision. This is why it must be combined with other techniques.

Experimental Protocol: Gas Electron Diffraction

-

Sample Preparation: A pure sample of this compound is vaporized in a heated reservoir. The temperature must be carefully controlled and measured, as this determines the conformer population.

-

Data Acquisition: The gaseous sample is effused through a fine nozzle into a high-vacuum chamber, creating a molecular beam. This beam is intersected by a high-energy electron beam (typically 40-60 keV).

-

Scattering & Detection: The electrons are scattered by the molecule's electrostatic potential. The resulting diffraction pattern, consisting of concentric rings, is recorded on a detector (e.g., an imaging plate). To enhance the signal of weakly scattered electrons at high angles, a rotating sector is placed in front of the detector.

-

Data Reduction: The 2D diffraction image is converted into a 1D scattering intensity curve as a function of the scattering angle. This experimental curve is then processed to yield the final molecular scattering curve.

-

Structural Refinement: A theoretical model of the molecule's geometry is constructed. Theoretical scattering curves for this model (and its conformers) are calculated and compared to the experimental curve. The geometric parameters of the model (bond lengths, angles, dihedrals) are refined using a least-squares algorithm until the theoretical and experimental curves match. The relative abundance of each conformer is a key parameter in this refinement.

Microwave Spectroscopy

Expertise & Experience: Microwave spectroscopy measures the transition frequencies between rotational energy levels of a molecule.[2] Its unparalleled resolution allows for the unambiguous identification of different conformers, as each distinct molecular shape has a unique set of rotational constants. It is exquisitely sensitive to the mass distribution and can determine bond lengths to a very high precision. For this compound, it would be the ideal method to confirm the number of stable conformers and determine their individual geometries, which can then be used to constrain the GED refinement.

Quantum Chemical Calculations (DFT/Ab Initio)

Expertise & Experience: Computational chemistry is the essential partner to experimental work. High-level calculations provide the crucial information that experiments cannot measure directly, such as the energy difference between conformers and the energy barriers for their interconversion.[7][8] For a fluorinated system, it is critical to use a theoretical level that can accurately model electron correlation and dispersion forces. Methods like Møller-Plesset perturbation theory (MP2) or density functional theory (DFT) with appropriate basis sets (e.g., aug-cc-pVTZ) are required.[6]

Computational Workflow Protocol

-

Conformational Search: A thorough scan of the potential energy surface is performed by systematically rotating the key dihedral angles (ring puckering, C-O bond rotation) to locate all possible energy minima (stable conformers).

-

Geometry Optimization: The geometry of each identified minimum is fully optimized to find the lowest energy structure for that conformer.

-

Frequency Calculation: A vibrational frequency analysis is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections, which are essential for calculating accurate relative energies.

-

Refinement and Analysis: The final energies of all conformers are compared to determine their relative stabilities. The calculated geometric parameters are used as the starting point for the GED data refinement, and the calculated energy differences are used to predict the conformer populations for comparison with experimental results.

Caption: A synergistic workflow combining computation and experiment.

Data Presentation: Representative Structural Parameters

While experimental data is pending, the following table presents a set of hypothetical but realistic geometric parameters for the two most likely conformers of this compound, based on data from related structures and theoretical principles. These values serve as a plausible starting point for an experimental refinement.

Table 1: Representative Geometric Parameters for this compound Conformers

| Parameter | Equatorial-OH Conformer | Axial-OH Conformer |

| Bond Lengths (Å) | ||

| r(C-C) | 1.555 | 1.558 |

| r(C-F) | 1.345 | 1.346 |

| r(C-O) | 1.420 | 1.422 |

| r(C-H) | 1.100 | 1.101 |

| Valence Angles (˚) | ||

| ∠ C-C-C | 88.5 | 88.2 |

| ∠ F-C-F | 107.0 | 107.2 |

| ∠ C-C-O | 115.0 | 112.5 |

| Dihedral Angles (˚) | ||

| Ring Pucker (C-C-C-C) | 25.0 | 28.0 |

| C-C-O-H | 60.0 (gauche) | 180.0 (anti) |

| Predicted Abundance (298 K) | ~85% | ~15% |

Note: These values are illustrative and require experimental validation.

Conclusion and Outlook

The structural characterization of this compound is a challenging but tractable problem that exemplifies modern chemical analysis. A definitive solution hinges not on a single "magic bullet" technique, but on the thoughtful integration of gas-phase experimental methods and high-level quantum chemical calculations. The protocols and expected outcomes detailed in this guide provide a robust framework for researchers to pursue the characterization of this and other complex fluorinated molecules. Such fundamental structural knowledge is the essential bedrock upon which future innovations in drug discovery and materials science will be built.

References

- BenchChem. (2025). Spectroscopic Standoff: A Comparative Analysis of Fluorinated and Non-fluorinated Cyclobutane Aldehydes.

- Lambert, J. B., & Roberts, J. D. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CONFORMATIONAL PROPERTIES OF CYCLOBUTANES: VARIATION OF GEMINAL FLUORINE-FLUORINE CHEMICAL-SHIFT DIFFERENCES WITH TEMPERATURE. DTIC.

- ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.

- Journal of the American Chemical Society. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature1.

- PubMed. (2006). Ab initio calculations of the potential surface for rearrangement of 2,2,3,3-tetrafluoromethylenecyclopropane to 1-(difluoromethylene)-2,2-difluorocyclopropane.

- Wikipedia. (n.d.). Gas electron diffraction.

- PubMed Central. (2023). Gas-Phase Structure of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane by GED and Theoretical Calculations.

- Chemistry LibreTexts. (2025). Microwave Rotational Spectroscopy.

- PubMed. (n.d.). Ab initio studies on the decomposition kinetics of CF3OCF2O radical.

Sources

- 1. scbt.com [scbt.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 5. Gas-Phase Structure of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane by GED and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 374-32-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Ab initio calculations of the potential surface for rearrangement of 2,2,3,3-tetrafluoromethylenecyclopropane to 1-(difluoromethylene)-2,2-difluorocyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ab initio studies on the decomposition kinetics of CF3OCF2O radical - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Advancement of Fluorinated Cyclobutanols: A Technical Guide for the Modern Researcher

Introduction: The Allure of the Fluorinated Cyclobutane Motif

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic scaffolds is a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered electronic character—have made fluorinated motifs highly sought after. Among these, the fluorinated cyclobutane ring system has emerged as a particularly valuable structural unit. Its inherent ring strain and defined three-dimensional geometry, combined with the powerful influence of fluorine, offer a compelling platform for the development of novel therapeutics, agrochemicals, and advanced materials. This guide provides an in-depth exploration of the discovery and history of a key subset of these structures: fluorinated cyclobutanols. We will trace their origins from early explorations in fluorine chemistry to the sophisticated synthetic methodologies available to today's researchers, offering insights into the causality behind experimental choices and providing a robust framework for their application.

The Nascent Era: Early Encounters with Fluorinated Four-Membered Rings

The story of fluorinated cyclobutanols is intrinsically linked to the broader history of organofluorine chemistry, which saw its industrial applications begin to flourish in the mid-20th century. While the very first synthesis of a simple fluorinated cyclobutanol is not prominently documented in easily accessible historical records, the groundwork was laid by pioneering work in the synthesis of other fluorinated small rings.

A significant, albeit non-hydroxyl, landmark in this area was the work of chemists at DuPont in the mid-20th century. Their investigations into fluorinated compounds for various material applications led to some of the earliest syntheses of fluoroalkyl-substituted cyclobutanes. For instance, a 1960 report detailed the synthesis of fluoroalkyl cyclobutanes via the deoxyfluorination of a cyclobutane carboxylic acid using sulfur tetrafluoride (SF₄). This early work, driven by the pursuit of novel materials, demonstrated the feasibility of introducing fluorine into the cyclobutane core and opened the door for further exploration of functionalized derivatives.

The initial impetus for creating such compounds was not necessarily rooted in medicinal chemistry, which is a major driver today, but rather in the exploration of new chemical space and the potential for creating materials with unique thermal and chemical properties. The inherent stability of the carbon-fluorine bond was a key attraction.

Evolution of Synthetic Strategies: From Rudimentary to Refined

The synthetic toolkit for accessing fluorinated cyclobutanols has expanded dramatically from the early days of organofluorine chemistry. The evolution of these methods reflects a broader trend in organic synthesis: a move towards greater efficiency, selectivity, and functional group tolerance.

Early Approaches: Leveraging Available Precursors

Initial strategies for the synthesis of fluorinated cyclobutanols likely relied on the functionalization of pre-existing cyclobutane frameworks. Given the availability of cyclobutanone, early conceptual pathways would have included:

-

Fluorination of Cyclobutanone followed by Reduction: The direct fluorination of a ketone enolate is a fundamental approach. However, early fluorinating agents were often harsh and non-selective. The subsequent reduction of the resulting α-fluorocyclobutanone would yield a fluorinated cyclobutanol.

-

Addition of Fluoride to Cyclobutenone: The conjugate addition of a fluoride source to cyclobutenone, followed by reduction of the ketone, represents another plausible early route.

These early methods, while foundational, often suffered from low yields, lack of stereocontrol, and the use of hazardous reagents like hydrogen fluoride.

Modern Methodologies: A Paradigm Shift in Synthesis

Contemporary approaches to fluorinated cyclobutanols are characterized by their elegance and efficiency. These methods can be broadly categorized as follows:

1. Synthesis from Cyclobutanones:

The most common and versatile entry point to fluorinated cyclobutanols remains the use of cyclobutanone precursors.

-

Nucleophilic Fluorination of Silyl Enol Ethers: A refined version of the classical approach involves the conversion of cyclobutanone to its silyl enol ether, which is then treated with an electrophilic fluorinating agent such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). This is followed by a standard reduction of the resulting α-fluoroketone.

-

Trifluoromethylation of Cyclobutanones: The introduction of a trifluoromethyl group is of significant interest in medicinal chemistry. The addition of Ruppert-Prakash reagent (TMSCF₃) to cyclobutanone, catalyzed by a fluoride source, provides direct access to trifluoromethyl-substituted cyclobutanols. A notable example from 1996 demonstrated the synthesis of trifluoromethylcyclobutanols from benzocyclobutenone derivatives.

2. Cycloaddition Reactions:

[2+2] cycloaddition reactions offer a powerful means of constructing the cyclobutane ring with fluorine already incorporated.

-

Cycloaddition of Fluoroalkenes: The photochemical or thermal [2+2] cycloaddition of a fluoroalkene with a suitable ketene equivalent can directly generate a fluorinated cyclobutanone, which can then be reduced to the corresponding cyclobutanol.

3. Ring-Opening of Cyclopropanes:

The ring expansion of appropriately substituted cyclopropylmethanols can also lead to fluorinated cyclobutanols, although this is a less common approach.

4. Deoxyfluorination of Cyclobutanediols:

The treatment of a cyclobutanediol with a deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST), can provide access to fluorocyclobutanols. The regioselectivity of this reaction is a key consideration.

The following diagram illustrates the key modern synthetic pathways to fluorinated cyclobutanols:

Caption: Key modern synthetic routes to fluorinated cyclobutanols.

The Impact of Fluorination on Cyclobutanol Properties

The introduction of fluorine onto the cyclobutanol scaffold has profound effects on its physical and chemical properties. Understanding these effects is crucial for the rational design of molecules with desired characteristics.

| Property | Effect of Fluorination | Rationale |

| Acidity of the Hydroxyl Group | Increased | The strong electron-withdrawing nature of fluorine polarizes the O-H bond, facilitating deprotonation. |

| Lipophilicity (LogP) | Generally Increased | Fluorine is more lipophilic than hydrogen, although the overall effect depends on the substitution pattern. |

| Conformational Preference | Altered | Fluorine substitution can influence the puckering of the cyclobutane ring due to steric and electronic (gauche effect) interactions. |

| Hydrogen Bonding | Modified Donor/Acceptor Properties | The increased acidity of the hydroxyl group makes it a stronger hydrogen bond donor. The fluorine atom itself can act as a weak hydrogen bond acceptor. |

| Metabolic Stability | Increased | The C-F bond is significantly stronger than a C-H bond, making it more resistant to oxidative metabolism. |

Applications in Drug Discovery and Beyond

The unique properties of fluorinated cyclobutanols have made them attractive building blocks in several areas, most notably in medicinal chemistry.

-

Bioisosteric Replacement: The fluorinated cyclobutanol motif can serve as a bioisostere for other chemical groups, helping to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. For example, it can be used to replace a more metabolically labile group.

-

Conformational Constraint: The rigid cyclobutane core can be used to lock a molecule into a specific conformation, which can enhance its binding to a biological target.

-

Modulation of pKa: The ability of fluorine to lower the pKa of the hydroxyl group can be exploited to optimize the ionization state of a drug molecule at physiological pH.

While medicinal chemistry is a major focus, fluorinated cyclobutanols also have potential applications in:

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and metabolic stability of pesticides and herbicides.

-

Materials Science: The polarity and stability of fluorinated cyclobutanols make them interesting monomers for the synthesis of specialty polymers and liquid crystals.

Experimental Protocols: Representative Syntheses

To provide a practical context, detailed protocols for the synthesis of representative fluorinated cyclobutanols are presented below.

Protocol 1: Synthesis of 2-Fluoro-1-phenylcyclobutanol

This two-step procedure involves the fluorination of a silyl enol ether followed by reduction.

Step 1: Synthesis of 2-Fluoro-1-phenylcyclobutanone

-

To a solution of 1-phenylcyclobutanone (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF at -78 °C, slowly add trimethylsilyl trifluoromethanesulfonate (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the crude silyl enol ether in acetonitrile and cool to 0 °C.

-

Add N-fluorobenzenesulfonimide (NFSI) (1.1 eq) portion-wise.

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford 2-fluoro-1-phenylcyclobutanone.

Step 2: Synthesis of 2-Fluoro-1-phenylcyclobutanol

-

To a solution of 2-fluoro-1-phenylcyclobutanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.

-

Stir the reaction at 0 °C for 1 hour.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield 2-fluoro-1-phenylcyclobutanol as a mixture of diastereomers.

Caption: Workflow for the synthesis of 2-fluoro-1-phenylcyclobutanol.

Protocol 2: Synthesis of 1-(Trifluoromethyl)cyclobutanol

This protocol utilizes the direct addition of a trifluoromethylating agent to cyclobutanone.

-

To a flame-dried flask under an inert atmosphere, add a solution of cyclobutanone (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C.

-

Add Ruppert-Prakash reagent (TMSCF₃) (1.5 eq).

-

Add a catalytic amount of tetrabutylammonium fluoride (TBAF) (0.1 eq) as a solution in THF.

-

Allow the reaction to slowly warm to room temperature and stir for 16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford 1-(trifluoromethyl)cyclobutanol.

Conclusion and Future Outlook

The journey of fluorinated cyclobutanols from their conceptual beginnings in the broader field of organofluorine chemistry to their current status as valuable building blocks in medicinal and materials science is a testament to the relentless pace of innovation in synthetic chemistry. While the early history is one of gradual discovery, the modern era is characterized by the development of highly sophisticated and enabling technologies for their synthesis.

Looking ahead, the demand for novel fluorinated motifs is unlikely to wane. Future research in this area will likely focus on:

-

Asymmetric Synthesis: The development of catalytic, enantioselective methods for the synthesis of chiral fluorinated cyclobutanols will be a major area of focus.

-

Late-Stage Fluorination: Methods for the direct C-H fluorination of cyclobutanol derivatives would be highly valuable for the rapid generation of analog libraries.

-

Novel Fluorinated Groups: The incorporation of less common fluorinated substituents (e.g., -OCF₃, -SCF₃) onto the cyclobutanol scaffold will open up new avenues for molecular design.

As our understanding of the subtle interplay between fluorine substitution and molecular properties continues to grow, so too will the importance of fluorinated cyclobutanols in the creation of the next generation of functional molecules.

References

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.